tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
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Overview
Description
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine ring and a methylsulfonyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant . This method is efficient and convenient, providing a straightforward approach to obtaining the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom of the methylsulfonyl group.
Aryl Substitution: The pyrimidine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant in the synthesis of this compound.
Nucleophilic Substitution: Various nucleophiles, such as amines and thiols, can react with the methylsulfonyl group under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives and sulfone-containing compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing kinase inhibitors and other therapeutic agents.
Bioconjugation: The compound’s reactivity with cysteine residues makes it useful for protein labeling and bioconjugation studies.
Anti-inflammatory Agents: Pyrimidine derivatives, including this compound, have shown potential anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and cysteine residues in proteins. The methylsulfonyl group can form covalent bonds with nucleophilic sites, leading to the inhibition of enzyme activity or modification of protein function . This covalent modification is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Sulfonylpyrimidines: These compounds share the sulfonyl group and pyrimidine core but differ in their specific substituents and reactivity.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Analogs: These analogs have a similar fused ring structure but contain a thieno ring instead of a pyridine ring.
Uniqueness
2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to its specific combination of a methylsulfonyl group and a fused pyrido[3,4-d]pyrimidine ring system. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and bioconjugation research.
Properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-9-7-14-11(21(4,18)19)15-10(9)8-16/h7H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFDSFGSNMHTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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